molecular formula C16H20N4S B2940506 3-(5-(butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole CAS No. 852143-50-1

3-(5-(butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole

Cat. No.: B2940506
CAS No.: 852143-50-1
M. Wt: 300.42
InChI Key: MEVOKEHFVZQUCE-UHFFFAOYSA-N
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Description

3-(5-(Butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole is a hybrid heterocyclic compound combining indole and 1,2,4-triazole moieties. The indole core is substituted at the 3-position with a triazole ring bearing a butylthio group at position 5 and an ethyl group at position 2.

Properties

IUPAC Name

3-(5-butylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4S/c1-3-5-10-21-16-19-18-15(20(16)4-2)13-11-17-14-9-7-6-8-12(13)14/h6-9,11,17H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVOKEHFVZQUCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NN=C(N1CC)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and specific reagents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

3-(5-(butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted triazole-indole derivatives .

Scientific Research Applications

3-(5-(butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-(butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Melting Points : Bulky aromatic groups (e.g., 4-chlorophenyl ) correlate with higher melting points (>250°C) due to enhanced π-π stacking, while aliphatic substituents (e.g., cyclohexylmethylthio ) lower melting points (<100°C). The target compound’s butylthio group may confer intermediate thermal stability.

Cytotoxic Activity

  • The 4-chlorophenyl analog in exhibits potent cytotoxic activity (IC50 values in nanomolar range) against cancer cell lines, attributed to dual kinase inhibition . The target compound’s butylthio group may modulate selectivity for specific kinase targets.

Antimicrobial Effects

  • Chlorobenzylthio derivatives (e.g., compound 6r in ) show broad-spectrum antimicrobial activity, with MIC values <10 µg/mL against S. aureus and E. coli . The butylthio group’s longer chain may alter membrane interaction kinetics.

Enzyme Inhibition

  • Molecular docking studies in highlight triazole-indole hybrids as inhibitors of lanosterol 14-α-demethylase (fungal target) and cyclooxygenase-2 (anti-inflammatory target) . The target compound’s ethyl and butylthio groups may optimize binding to hydrophobic enzyme pockets.

Spectroscopic Characterization

  • NMR : The target compound’s butylthio group would show characteristic δH 1.2–1.6 ppm (CH2), distinct from aromatic thioethers (e.g., δH 7.2–7.5 ppm for benzylthio in ) .
  • MS : A molecular ion peak at m/z ~327 (C16H20N4S) is expected, differing from chlorinated analogs (e.g., m/z 509 for compound in ) .

Biological Activity

The compound 3-(5-(butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole is a novel triazole derivative that has garnered interest for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide an in-depth overview of its biological activity, including synthesis methods, structural characteristics, and various biological evaluations.

Chemical Structure and Properties

The compound can be represented by the following molecular formula and structural characteristics:

PropertyValue
Molecular Formula C16H20N4S
Molecular Weight 304.42 g/mol
IUPAC Name This compound
CAS Number Not yet assigned

The structure features a triazole ring linked to an indole moiety, which is significant for its biological properties.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Triazole Ring : The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
  • Introduction of the Butylthio Group : This is achieved via nucleophilic substitution using butylthiol.
  • Coupling with Indole : The final step involves coupling the triazole derivative with indole under basic conditions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives. For instance:

  • Antifungal Activity : Triazoles are known for their antifungal properties due to their ability to inhibit fungal cytochrome P450 enzymes. Compounds structurally similar to this compound have shown promising antifungal activity against various strains such as Candida albicans and Aspergillus niger .

Antioxidant Properties

Triazole derivatives have demonstrated significant antioxidant capabilities:

  • DPPH Radical Scavenging Assay : The compound's ability to scavenge free radicals was evaluated using the DPPH assay, showing IC50 values comparable to known antioxidants .

Antibacterial Activity

The compound's antibacterial efficacy has been assessed against a spectrum of Gram-positive and Gram-negative bacteria:

  • Minimum Inhibitory Concentration (MIC) tests revealed that it exhibits strong antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus .

Case Studies

Several case studies have been conducted to evaluate the biological activity of related triazole compounds:

  • Study on Alkyl Thio-Triazoles : A study reported that alkyl thio-triazoles exhibited broad-spectrum antibacterial activity, with some derivatives showing MIC values as low as 0.5 µg/mL against E. coli .
  • Antifungal Efficacy Evaluation : Another study indicated that triazole derivatives had reduced toxicity compared to traditional antifungal agents, making them suitable candidates for further development .

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